molecular formula C11H11ClN4 B8387501 1-(4-Chloro-5-p-tolylpyridazin-3-yl)hydrazine

1-(4-Chloro-5-p-tolylpyridazin-3-yl)hydrazine

Cat. No. B8387501
M. Wt: 234.68 g/mol
InChI Key: SUTJXWVEMXCDAM-UHFFFAOYSA-N
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Patent
US07378418B2

Procedure details

To a stirring suspension of 3,4-dichloro-5-p-tolylpyridazine (4.5 g, 18.9 mmol) in 2-BuOH (200 mL) at room temperature was added anhydrous hydrazine (9.1 g, 284 mmol). The reaction mixture was heated at 60° C. under argon. HPLC/MS analysis indicated complete reaction after 15 h. The reaction mixture was cooled to 0° C., and the product was collected by filtration and further washed with ice-cold 2-propanol (20 mL×2). After drying under vacuum at room temperature for 16 h, the title compound, 1-(4-chloro-5-p-tolylpyridazin-3-yl)hydrazine, was obtained in a 2.6:1 ratio with undesired 1-(3-chloro-5-p-tolylpyridazin-4-yl)hydrazine (3.6 g gross). 1-(4-chloro-5-p-tolylpyridazin-3-yl)hydrazine MS [M+H]+ 235; HPLC retention time=1.84 min. 1-(3-chloro-5-p-tolylpyridazin-4-yl)hydrazine MS [M+H]+ 235; HPLC retention time=1.35 min.
Name
3,4-dichloro-5-p-tolylpyridazine
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-BuOH
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[C:7]=1[Cl:8].[NH2:16][NH2:17]>>[Cl:8][C:7]1[C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:5][N:4]=[N:3][C:2]=1[NH:16][NH2:17].[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[C:7]=1[NH:16][NH2:17]

Inputs

Step One
Name
3,4-dichloro-5-p-tolylpyridazine
Quantity
4.5 g
Type
reactant
Smiles
ClC=1N=NC=C(C1Cl)C1=CC=C(C=C1)C
Name
2-BuOH
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction after 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
further washed with ice-cold 2-propanol (20 mL×2)
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at room temperature for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=NC=C1C1=CC=C(C=C1)C)NN
Name
Type
product
Smiles
ClC=1N=NC=C(C1NN)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 162.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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